![molecular formula C16H14N4O2S B2666971 N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide CAS No. 1257547-63-9](/img/structure/B2666971.png)
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide” is a complex organic compound. It contains a pyridazin-3-yl group attached to a pyridin-2-yl group via an ether linkage, and this assembly is further connected to a thiophene-2-carboxamide moiety via an amide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazin-3-yl ring, a pyridin-2-yl ring, and a thiophene ring. These rings are likely to contribute to the compound’s chemical properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its stability and solubility. The amide and ether linkages could also influence its reactivity .Scientific Research Applications
- N-(Pyridin-2-yl)amides and imidazo[1,2-a]pyridines are structural motifs found in several pharmaceutical molecules. Researchers have explored their potential as pharmacophores due to their varied biological activities . This compound could serve as a starting point for designing novel drugs targeting specific diseases.
- The synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines via C–C bond cleavage is noteworthy. This reaction occurs under mild, metal-free conditions, making it an attractive method for amide synthesis .
- Additionally, the formation of hetaryl isocyanates during the synthesis process could have implications in catalysis .
- While specific studies on this compound are limited, its structural features suggest potential antifungal or anticancer activity. Researchers could evaluate its cytotoxic effects against cancer cell lines, such as HepG2 and MDA-MB-231 .
Medicinal Chemistry and Drug Development
Catalysis and Synthetic Methods
Antifungal and Anticancer Studies
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(14-5-3-11-23-14)18-9-10-22-15-7-6-13(19-20-15)12-4-1-2-8-17-12/h1-8,11H,9-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMZBUAVVIYZET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.